![molecular formula C7H8F6O2 B6302586 2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane CAS No. 94412-88-1](/img/structure/B6302586.png)
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It is known that hexafluoroisopropanol, a related compound, is used as a solvent in peptide chemistry
Mode of Action
Hexafluoroisopropanol, a related compound, is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
Hexafluoroisopropanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide
Result of Action
It is known that hexafluoroisopropanol, a related compound, can denature the native state of proteins and stabilize the a-helical conformation in unfolded peptides and proteins
Action Environment
It is known that hexafluoroisopropanol, a related compound, is a polar solvent of high ionizing power , suggesting that it may be sensitive to changes in polarity and ionizing conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane typically involves the reaction of hexafluoroisopropanol with 1,4-dioxane under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified through distillation and crystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar chemical properties but different applications.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A fluorinated phosphite used as a ligand in catalysis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct reactivity and applications.
Uniqueness
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane stands out due to its dioxane ring structure combined with the hexafluoro-propyl group. This unique combination imparts enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications compared to its similar counterparts.
Propriétés
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBXTUVWBLBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
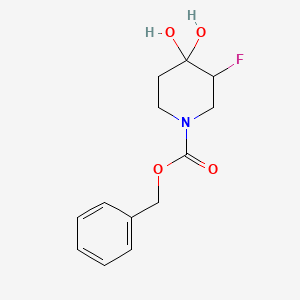
![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
![1-{[Chloro(difluoro)methyl]sulfanyl}-4-(chloromethyl)benzene](/img/structure/B6302527.png)
![1-[Chloro(difluoro)methoxy]-4-(chloromethyl)benzene](/img/structure/B6302532.png)
![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B6302544.png)
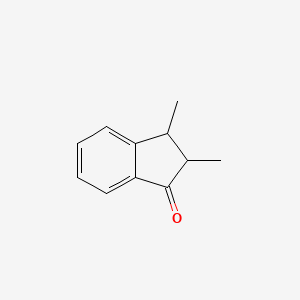
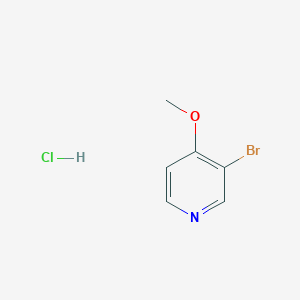

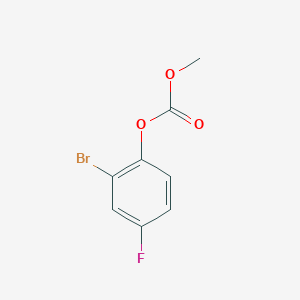
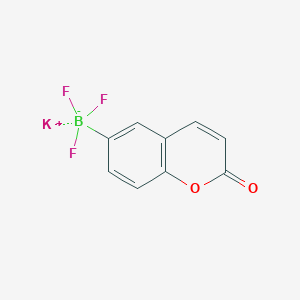
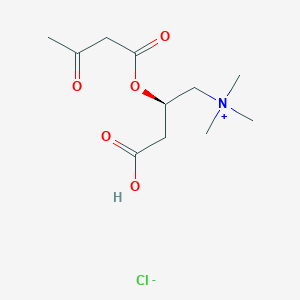
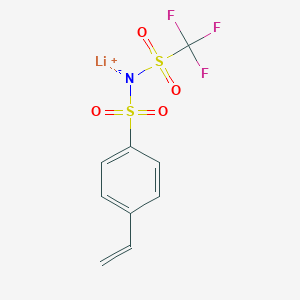
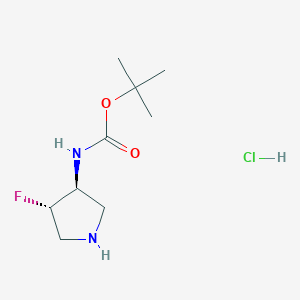
![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)
